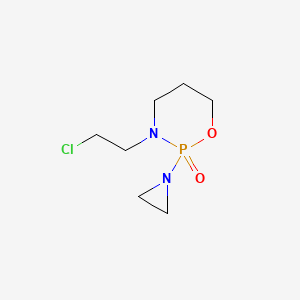
Tetrahydropyrazine
説明
Tetrahydropyrazine is a chemical compound with the molecular formula C4H8N2 . It is a type of pyrazine, which is a class of organic compounds characterized by a six-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
The synthesis of this compound and similar compounds has been a subject of research. For instance, a study discusses the synthesis of highly functionalized tetrahydropyridine, a related compound, through a process involving monoamine oxidase inhibitors . Another study discusses the synthesis of various heterocyclic compounds, including tetrazines, through methods such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two nitrogen atoms . The average mass of the molecule is 84.120 Da, and the monoisotopic mass is 84.068748 Da .
Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 192.4±20.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.9±3.0 kJ/mol and a flash point of 102.8±13.6 °C .
科学的研究の応用
Bioorthogonal Chemistry in Live Cell Imaging
Tetrazine-based bioorthogonal cycloadditions, involving tetrahydropyrazine derivatives, have been successfully applied in live cell labeling. Specifically, this chemistry has been utilized for targeting Her2/neu receptors on live human breast cancer cells. The selective and rapid labeling of the target, facilitated by tetrazines conjugated to a near-infrared fluorochrome, highlights the potential of this compound derivatives in bioorthogonal chemistry for in vitro and possibly in vivo imaging applications (Devaraj, Weissleder & Hilderbrand, 2008).
Cardiovascular Pharmacology
Research has explored the pharmacological applications of this compound (ligustrazine) derived from Chinese medicinal plants in cardiovascular medicine. These compounds, including this compound, have shown potential in various cardiovascular-related pharmacological activities, highlighting the need for further basic and clinical research in this area (Sutter & Wang, 1993).
Synthesis and Medicinal Applications
The asymmetric hydrogenation of tetrahydropyrazines has been an area of interest, particularly in the synthesis of compounds like (S)-piperazine-2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor indinavir. This research demonstrates the relevance of this compound in synthesizing key intermediates for important medicinal applications (Rossen et al., 1995).
Heterocyclic Chemistry
The preparation of tetrahydropyrazines and related compounds like pyrazines and piperazinones through reactions of 1,2-diaza-1,3-butadienes with 1,2-diamines showcases the significance of this compound in heterocyclic chemistry. This area of research is crucial for the development of new chemical entities, especially in drug discovery (Aparicio et al., 2006).
Neuroprotective Mechanisms
Studies on tetramethyl pyrazine have indicated its effectiveness in treating neurons from ischemia/reperfusion injury. Research focused on understanding the therapeutic time window and mechanism of this compound, including its impact on the expression of thioredoxin and thioredoxin reductase mRNA, is crucial for its potential application in neuroprotection (Jia et al., 2009).
将来の方向性
The future directions of research on tetrahydropyrazine and related compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the IEEE Future Directions Committee has identified several technologies as primary focus areas, which could potentially include the study of compounds like this compound .
特性
IUPAC Name |
1,2,3,4-tetrahydropyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-2-6-4-3-5-1/h1-2,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJVXNHMUWQQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551130 | |
| Record name | 1,2,3,4-Tetrahydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5194-05-8 | |
| Record name | 1,2,3,4-Tetrahydropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















